Enzyme Inhibition: Fluoro vs. Chloro Analog
In a head-to-head in vitro enzyme inhibition assay, (2-benzyloxy-5-fluorophenyl)boronic acid (CAS 779331-47-4, the positional isomer with boronic acid ortho to the benzyloxy group, structurally analogous to the 5-benzyloxy-2-fluoro substitution pattern) exhibited an IC₅₀ of 140 nM against hormone-sensitive lipase (HSL). Under identical assay conditions, the 5-chloro analog (2-benzyloxy-5-chlorophenyl)boronic acid demonstrated an IC₅₀ of 17 nM, representing an 8.2-fold difference in potency [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 140 nM (for structurally analogous 5-fluoro regioisomer) |
| Comparator Or Baseline | 17 nM (2-benzyloxy-5-chlorophenyl)boronic acid |
| Quantified Difference | 8.2-fold difference in IC₅₀; chloro analog is more potent |
| Conditions | In vitro hormone-sensitive lipase (HSL) inhibition assay; recombinant human HSL enzyme |
Why This Matters
This quantitative difference demonstrates that halogen substitution at the 5-position dramatically alters biological activity; users developing HSL inhibitors or screening boronic acid libraries cannot substitute the 5-fluoro compound with the 5-chloro analog and expect comparable potency or selectivity.
- [1] Ebdrup, S., Jacobsen, P., Farrington, A.D., & Vedso, P. (2005). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry, 13, 2305-2312. PMID: 15727879. View Source
